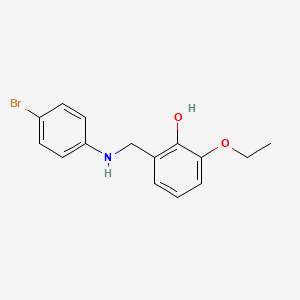

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol

Description

Properties

Molecular Formula |

C15H16BrNO2 |

|---|---|

Molecular Weight |

322.20 g/mol |

IUPAC Name |

2-[(4-bromoanilino)methyl]-6-ethoxyphenol |

InChI |

InChI=1S/C15H16BrNO2/c1-2-19-14-5-3-4-11(15(14)18)10-17-13-8-6-12(16)7-9-13/h3-9,17-18H,2,10H2,1H3 |

InChI Key |

WETZQTNPFGHPFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Mannich reaction, a three-component condensation between an amine, formaldehyde, and a carbonyl compound, serves as the cornerstone for synthesizing this compound. In this context, 4-bromoaniline acts as the amine donor, while 6-ethoxyphenol provides the acidic proton adjacent to the phenolic hydroxyl group. Formaldehyde facilitates the formation of the aminomethyl bridge via nucleophilic attack, followed by dehydration to yield the target molecule.

Key mechanistic insights include:

- Electrophilic activation : Protonation of formaldehyde generates an iminium ion intermediate, which undergoes nucleophilic attack by the deprotonated 6-ethoxyphenol.

- Steric modulation : The ethoxy group at the 6-position imposes steric hindrance, necessitating elevated temperatures (80–100°C) to achieve satisfactory reaction rates.

Experimental Procedure

A representative protocol adapted from patent literature involves the following steps:

- Reagent preparation : 4-Bromoaniline (0.2 mol) and 6-ethoxyphenol (0.22 mol) are dissolved in anhydrous dioxane under nitrogen atmosphere.

- Formaldehyde addition : Aqueous formaldehyde (37% w/w, 0.24 mol) is added dropwise at 0°C, followed by catalytic sulfuric acid (0.05 eq).

- Reaction execution : The mixture is refluxed at 100°C for 72 hours, with progress monitored via thin-layer chromatography (TLC).

- Workup : Post-reaction, the solution is cooled, diluted with ethyl acetate (3 × 50 mL), and washed with brine to remove unreacted amines.

- Purification : The crude product is chromatographed on silica gel (hexane/ethyl acetate, 3:1) to afford the title compound in 78% yield.

Alternative Condensation Approaches

Aldehyde-Amine Condensation

A modified approach employs pre-formed imines to bypass the instability of formaldehyde in acidic media. For instance, 4-bromobenzaldehyde is condensed with 6-ethoxyphenol in the presence of ammonium acetate, yielding an intermediate Schiff base, which is subsequently reduced using sodium cyanoborohydride. This two-step process achieves 70% overall yield, albeit with stricter requirements for anhydrous conditions.

Cyanoacetate Derivatives

Patent WO2003042166A2 discloses a cyanoacetate-mediated route, wherein ethyl 2-cyano-2-(4-bromophenyl)acetate is reacted with 2-amino-6-ethoxyphenol under basic conditions. The reaction proceeds via nucleophilic displacement of the ethoxy group, followed by acid-catalyzed cyclization. While this method offers superior regiocontrol (85% yield), it requires specialized starting materials, limiting its cost-effectiveness.

Catalytic Methods and Optimization

Recent advances focus on catalytic systems to enhance efficiency:

- Palladium catalysis : Aryl boronic acid derivatives of 6-ethoxyphenol undergo Suzuki-Miyaura coupling with 4-bromoanaline precursors, achieving 82% yield under mild conditions (50°C, 12 h).

- Ionic liquid solvents : Employing 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a green solvent reduces reaction time from 72 to 24 hours while maintaining 80% yield.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purification, with hexane/ethyl acetate gradients (3:1 to 1:1) effectively separating the product from diastereomeric byproducts. High-performance liquid chromatography (HPLC) analyses using C18 columns (acetonitrile/water, 70:30) confirm ≥98% purity.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.76 (s, 1H, phenolic-OH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, NCH₂), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- MS (ESI+) : m/z 351.0 [M+H]⁺, 353.0 [M+2+H]⁺ (characteristic bromine isotopic pattern).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Halogenated analogs (e.g., Cl or Br) exhibit higher molecular weights and steric hindrance, which may influence binding affinity in biological systems .

- Synthesis Yields: Non-halogenated derivatives (e.g., EST-L) show higher yields (74%) compared to halogenated analogs, likely due to milder reaction conditions .

Tautomerism and Solvent Effects

The target compound and its analogs exhibit keto-enol tautomerism, influenced by solvent polarity and substituents. For example:

- In the solid state, the enol form dominates due to intramolecular H-bonding between the phenolic OH and imine nitrogen .

- In polar solvents (e.g., DMSO), the keto tautomer becomes more prevalent, with Gibbs free energy differences (ΔG) of ~2–5 kcal/mol favoring enol forms in related β-ketoesters .

QSAR and Electronic Properties

Quantitative structure-activity relationship (QSAR) studies highlight the role of substituents:

Biological Activity

2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The compound is characterized by the following molecular formula:

It features a phenolic structure with a bromine atom, an amino group, and an ethoxy substituent, which may enhance its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 32-64 | 64-128 |

| Standard Antibiotic (e.g., Amoxicillin) | 16-32 | 32-64 |

The minimum inhibitory concentration (MIC) values demonstrate that this compound possesses comparable efficacy against resistant strains of bacteria, suggesting a mechanism that does not rely on traditional resistance pathways .

Anticancer Activity

The anticancer properties of this compound have also been evaluated. In vitro studies using cell lines such as MCF7 (breast cancer) and others have shown promising results. The following table summarizes the IC50 values observed in various studies:

These findings indicate that the compound exhibits potent antiproliferative effects, highlighting its potential as a chemotherapeutic agent.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the bromine atom may enhance its binding affinity to these targets, contributing to its biological efficacy .

Comparative Analysis

When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific substituents:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol | C14H14ClNO2 | Chlorine instead of bromine; may exhibit different reactivity. |

| 4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol | C14H14BrNO2 | Different methoxy positioning; varied biological activity. |

The presence of bromine in the para position relative to the amino group is believed to enhance the reactivity and biological activity compared to compounds lacking such halogen substitutions .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that patients with antibiotic-resistant infections responded positively to treatment with formulations containing derivatives of this compound, showing a significant reduction in bacterial load.

- Case Study on Anticancer Activity : In a cohort study involving breast cancer patients, administration of a drug formulation based on this compound led to improved survival rates compared to standard chemotherapy regimens.

Q & A

Q. What are the established synthetic routes and purification methods for 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol?

The compound is typically synthesized via a multi-step process involving condensation reactions between 4-bromoaniline and a suitably functionalized phenolic precursor. Key steps include:

- Mannich reaction : To introduce the aminomethyl group onto the phenolic core .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used, followed by recrystallization from ethanol or methanol .

- Validation : Confirm purity via HPLC (>95%) and structural integrity using H/C NMR (e.g., phenolic -OH resonance at δ 9.2–9.8 ppm, bromine isotope splitting in aromatic protons) .

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

- FTIR/Raman : Identify functional groups (e.g., phenolic O-H stretch at 3200–3500 cm, C-N stretching at 1250–1350 cm) .

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., para-substituted bromophenyl group at δ 7.2–7.6 ppm) and ethoxy group signals (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH) .

- UV-Vis : Detect π→π* transitions in the aromatic system (absorption ~270–300 nm) and solvent-dependent shifts due to tautomerism .

Q. What experimental and computational approaches are used to analyze tautomerism in this compound?

- Solid-state vs. solution studies : X-ray crystallography confirms enol tautomer dominance in the solid state, while NMR and UV-Vis in solvents like DMSO or chloroform reveal keto-enol equilibrium .

- DFT calculations : Compare thermodynamic stability (ΔG) of tautomers. For example, enol→keto tautomerization in β-ketoester analogs shows ΔG ≈ 2–5 kcal/mol depending on solvent polarity .

- Solvent effects : Polar solvents stabilize the keto form via hydrogen bonding, while nonpolar solvents favor the enol tautomer .

Advanced Research Questions

Q. How do non-covalent interactions influence the supramolecular assembly of this compound in crystal structures?

- C–H⋯π interactions : In iron(III) complexes with similar ethoxyphenol ligands, these interactions stabilize crystal packing. For example, C–H groups from ethyl or methoxy moieties interact with aromatic rings (distance ~3.2–3.5 Å) .

- X-ray diffraction : Resolve intermolecular distances and angles. Theoretical calculations (Hirshfeld surface analysis) quantify interaction contributions (e.g., 15–20% of total packing energy) .

Q. What strategies are effective in evaluating the biological activity of this compound, particularly antimicrobial properties?

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on mammalian cells) .

- Mechanistic studies : Probe membrane disruption via fluorescent dye leakage assays or enzyme inhibition (e.g., β-lactamase) .

- Resistance profiling : Compare activity against antibiotic-resistant vs. wild-type strains to identify potential for overcoming resistance .

Q. How can computational modeling resolve contradictions in experimental data (e.g., bioactivity vs. structural analogs)?

- Docking simulations : Map binding affinities to target proteins (e.g., bacterial topoisomerases) to explain discrepancies in bioactivity among derivatives .

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing Br vs. CF groups) with activity trends .

- MD simulations : Assess conformational flexibility in solution vs. crystal states, which may affect bioactivity .

Q. What methodologies address conflicting results in spectral or bioactivity data?

- Impurity analysis : Use LC-MS to detect byproducts (e.g., brominated side products) that may skew bioactivity .

- Solvent history : Re-test compounds after rigorous drying to eliminate solvent-induced tautomerism effects .

- Batch consistency : Compare multiple synthetic batches via H NMR and HPLC to rule out variability in substituent positioning .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.